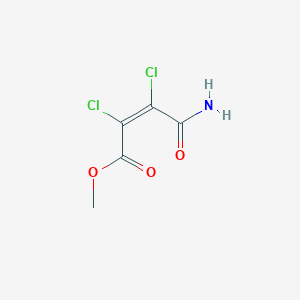

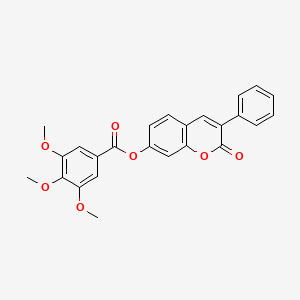

![molecular formula C15H12ClNO4S B2975201 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid CAS No. 1013296-63-3](/img/structure/B2975201.png)

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The multi-step synthesis involves the use of various reagents and techniques, including spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .Molecular Structure Analysis

The molecular structure of “3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid” can be analyzed using various spectroscopic techniques, including UV-Vis, FT-IR, MS, 1H- and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving “3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid” can be analyzed using various techniques. For instance, electrophilic aromatic substitution is a common type of reaction involving aromatic rings .Scientific Research Applications

Molecular Structure Analysis

The molecule of 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid consists of three nearly planar segments, including a benzopyranone group, a chlorophenyl ring, and an ethene group with adjacent substituents. This structural characteristic has been studied to understand the molecular interactions and conformations (Krishnaiah et al., 1995).

Role in Plant Stress Tolerance

Benzoic acid derivatives, including 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid, have been evaluated for their role in inducing multiple stress tolerance in plants. These compounds have been found effective in imparting tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids (Senaratna et al., 2004).

Meta-C–H Functionalization in Organic Synthesis

The compound plays a significant role in meta-C–H olefination of benzoic acid derivatives, which is crucial for step-economical organic synthesis. This process involves using a nitrile-based sulfonamide template and molecular oxygen as the terminal oxidant, representing a significant advancement in the field of organic chemistry (Li et al., 2016).

Application in Organic Electronic Devices

Benzoic acid derivatives, including 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid, have shown promising results in enhancing the performance of organic electronic devices. For instance, they have been used to treat conducting polymers, improving the conductivity and overall performance in devices like organic light-emitting devices (OLEDs) (Kang, Kim, & Kim, 2021).

Environmental Impact and Transformation

Studies have also explored the environmental impact and transformation mechanisms of benzoic acid derivatives. For example, research on benzophenone-4 (a related compound) has revealed its transformation routes in water treatment systems, which can have significant implications for the environmental fate of such compounds (Xiao et al., 2013).

properties

IUPAC Name |

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4S/c16-13-6-4-11(5-7-13)8-9-22(20,21)17-14-3-1-2-12(10-14)15(18)19/h1-10,17H,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMQCUDYHLZWGD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)

![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)

![N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2975138.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)